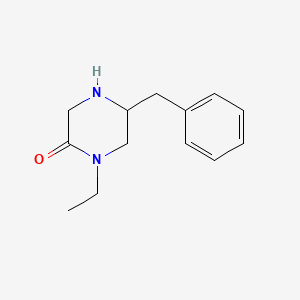

5-benzyl-1-ethylpiperazin-2-one

Description

Overview of Piperazin-2-one (B30754) Scaffolds in Medicinal Chemistry and Natural Products Discovery

Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry. thieme-connect.com This designation stems from their frequent appearance in a wide array of biologically active compounds and their ability to interact with multiple biological targets. nih.govresearchgate.net The piperazin-2-one scaffold is a six-membered ring containing two nitrogen atoms and a ketone group, a structure that offers a unique combination of rigidity and functional adaptability. nih.gov This heterocyclic core is a key component in many natural products and has been extensively utilized in the development of new therapeutic agents. thieme-connect.comtandfonline.com

The structural features of the piperazin-2-one ring, including its capacity for hydrogen bonding and the potential for substitution at various positions, make it a versatile building block for creating diverse chemical libraries. nih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The ability to modify the piperazin-2-one core allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules, enhancing their potential as drug candidates. nih.govtandfonline.com

Historical Context and Evolution of Research on Substituted Piperazin-2-ones

Research into piperazine (B1678402) and its derivatives dates back to the mid-20th century, with initial applications as anthelmintic agents. researchgate.netresearchgate.net Over the decades, the focus has expanded dramatically, with substituted piperazin-2-ones becoming a cornerstone in modern drug discovery. nih.gov Early synthetic methods have evolved into more sophisticated techniques, including asymmetric catalysis and multi-component reactions, which allow for the creation of chiral and highly functionalized piperazin-2-one derivatives with greater precision and efficiency. rsc.org

The evolution of research has been driven by the continual discovery of new biological activities associated with this scaffold. For instance, the incorporation of piperazin-2-one moieties into complex molecules has led to the development of potent inhibitors of various enzymes and receptor modulators. nih.gov The ongoing exploration of structure-activity relationships (SAR) continues to fuel the design of novel piperazin-2-one derivatives with improved efficacy and selectivity for a range of therapeutic targets. nih.gov

Rationale for Investigating 5-Benzyl-1-ethylpiperazin-2-one: Addressing Specific Research Gaps in Heterocyclic Chemistry and Bioactive Compound Design

The specific compound, this compound, presents a unique combination of structural motifs that warrants dedicated investigation. The rationale for its study lies in the potential synergistic effects of its constituent parts: the piperazin-2-one core, the 5-benzyl group, and the 1-ethyl substituent. While the parent piperazin-2-one scaffold is well-studied, the specific substitution pattern of this molecule addresses particular gaps in the understanding of how different functional groups influence biological activity.

The benzyl (B1604629) group at the 5-position is of particular interest. Benzyl moieties are known to be important for the anticancer activity of some compounds. nih.gov Its presence in this compound suggests a potential for this compound to exhibit cytotoxic effects against cancer cell lines. The ethyl group at the 1-position, while seemingly simple, can significantly impact the molecule's lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile. The investigation of this specific combination of substituents can provide valuable insights into the nuanced structure-activity relationships within the piperazin-2-one class.

Scope and Objectives of the Academic Research Focus on this compound

The academic research focus on this compound encompasses several key objectives aimed at fully characterizing this molecule and exploring its potential applications.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary objective is to establish robust and scalable synthetic methodologies for the preparation of this compound. This includes the exploration of novel catalytic systems and reaction conditions to improve yield and purity.

Comprehensive Structural and Physicochemical Characterization: Detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm the structure and elucidate the conformational properties of the molecule.

Investigation of Biological Activity: A crucial aspect of the research is to screen this compound for a range of biological activities. Based on the known properties of related compounds, initial investigations would likely focus on its potential as an anticancer, antimicrobial, or antiviral agent.

Elucidation of Structure-Activity Relationships (SAR): By synthesizing and evaluating a series of analogues with modifications to the benzyl and ethyl groups, researchers can systematically probe the impact of these substituents on biological activity. This will contribute to a deeper understanding of the SAR for this class of compounds and guide the design of more potent and selective derivatives.

Exploration of Mechanistic Pathways: For any observed biological activity, a key objective is to investigate the underlying mechanism of action. This could involve identifying specific cellular targets, such as enzymes or receptors, and studying the molecular interactions that lead to the observed effects.

Through these focused research efforts, the scientific community can unlock the full potential of this compound and contribute valuable knowledge to the fields of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5-benzyl-1-ethylpiperazin-2-one |

InChI |

InChI=1S/C13H18N2O/c1-2-15-10-12(14-9-13(15)16)8-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |

InChI Key |

FMNGPEBVOMESKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(NCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization Approaches for 5 Benzyl 1 Ethylpiperazin 2 One

Retrosynthetic Analysis of 5-Benzyl-1-ethylpiperazin-2-one

A retrosynthetic analysis of this compound deconstructs the molecule into feasible starting materials. The primary disconnection points are the amide bond within the piperazinone ring and the two C-N bonds. A logical approach involves a disconnection of the N1-C2 amide bond, which simplifies the target to an N-ethyl-N'-(2-oxo-2-phenylethyl)ethylenediamine precursor. This precursor can be further broken down through disconnection of the C-N bonds, leading back to ethylenediamine (B42938), ethylamine, and a phenylacetic acid derivative.

Alternatively, a disconnection across the C5-C6 and N1-C2 bonds suggests a cyclization strategy involving a substituted ethylenediamine and a two-carbon electrophile. For instance, reacting N-ethylethylenediamine with an activated derivative of phenylacetic acid, such as an acyl chloride or ester, followed by an intramolecular cyclization would form the piperazinone ring. Another key disconnection is at the C5-benzyl bond, suggesting the alkylation of a pre-formed piperazin-2-one (B30754) enolate with benzyl (B1604629) bromide. This highlights the possibility of introducing the benzyl group at a later stage in the synthesis.

These retrosynthetic pathways form the basis for the various synthetic routes discussed below, allowing for flexibility in the choice of starting materials and reaction conditions.

Classical and Contemporary Synthetic Routes to the Piperazin-2-one Core

The synthesis of the piperazin-2-one core is a well-established area of heterocyclic chemistry, with both classical and modern methods available for its construction. These methods often involve the formation of the six-membered ring through cyclization reactions.

Cyclization Reactions and Ring-Closing Methodologies

A variety of cyclization strategies have been developed to construct the piperazin-2-one ring system. One common approach is the reaction of N-substituted ethylenediamines with α-haloacetyl halides, followed by intramolecular cyclization. Another powerful method is the Dieckmann cyclization of N-acylamino esters, which can be used to form piperazine-2,5-diones that can be subsequently modified. nih.gov

More contemporary methods include Brønsted acid-mediated cyclization-dehydrosulfonylation sequences, which have been used to transform piperazine-2,6-diones into substituted pyrazinones. beilstein-journals.org Additionally, cascade reactions, such as the metal-promoted transformation of chloro allenylamides with primary amines and aryl iodides, offer a one-pot process to form multiple bonds and construct the piperizinone scaffold efficiently. thieme-connect.com Reductive cyclization of dioximes derived from primary amines provides another route to substituted piperazines, which can be precursors to piperazin-2-ones. mdpi.com

| Methodology | Description | Key Reagents/Conditions | Reference |

| Dieckmann Cyclization | Intramolecular cyclization of diesters to form β-keto esters, applicable to piperazine-2,5-dione synthesis. | NaH, THF | nih.gov |

| Brønsted Acid-Mediated Cyclization | Transformation of piperazine-2,6-diones to pyrazinones via an imide carbonyl group activation strategy. | Brønsted acid, methanol | beilstein-journals.org |

| Cascade Double Nucleophilic Substitution | A one-pot, metal-promoted reaction of chloro allenylamides, primary amines, and aryl iodides. | AgNO3, Pd(PPh3)4, Cs2CO3 | thieme-connect.com |

| Reductive Cyclization of Dioximes | Hydrogenation of dioximes to form piperazines, which can be further functionalized. | Pd/C, H2 | mdpi.com |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral piperazin-2-ones is of significant interest due to their potential applications in medicinal chemistry. Several stereoselective methods have been developed to control the stereochemistry at the C-3, C-5, and C-6 positions of the piperazinone ring.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a facile method for accessing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.gov

Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones in good yields and high enantioselectivity. acs.org The stereoselective introduction of substituents can also be achieved through the alkylation of chiral piperazin-2-one enolates, where the existing stereocenter directs the approach of the electrophile. clockss.org For the synthesis of a chiral this compound analogue, employing a chiral auxiliary or a chiral catalyst during the cyclization or alkylation step would be crucial.

| Stereoselective Method | Description | Catalyst/Reagent | Outcome | Reference |

| Asymmetric Hydrogenation | Palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group. | Palladium catalyst | Chiral disubstituted piperazin-2-ones | rsc.org |

| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. | Pd2(pmdba)3, (S)-(CF3)3-t-BuPHOX | Enantioenriched tertiary piperazine-2-ones | nih.govnih.gov |

| One-Pot DROC | Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization. | Quinine-derived urea (B33335) catalyst | 3-Aryl/alkyl piperazin-2-ones with high ee | acs.org |

| Diastereoselective Alkylation | Alkylation of a chiral piperazinone enolate derived from a chiral amino acid. | KHMDS, benzyl bromide | trans-substituted piperazinone | clockss.org |

Functionalization and Derivatization Strategies for this compound Analogues

Further diversification of the this compound scaffold can be achieved through various functionalization and derivatization reactions. These modifications can be targeted at the nitrogen atoms or the carbon backbone of the molecule.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the piperazin-2-one ring offer convenient handles for derivatization. While the N-1 position of the target molecule is already ethylated, the N-4 position is amenable to a variety of functionalization reactions. N-alkylation can be achieved using alkyl halides in the presence of a base, and N-acylation can be performed with acyl chlorides or anhydrides to introduce a range of substituents. rsc.org These reactions allow for the synthesis of a library of analogues with diverse properties. For instance, deprotection of a suitably protected N-1 position can be followed by re-alkylation to introduce different groups. nih.gov

Substitution at the C-5 Position and Benzyl Moiety Modification

Modification at the C-5 position can be achieved through the generation of an enolate at the C-5 position, followed by reaction with various electrophiles. This allows for the introduction of different alkyl, acyl, or other functional groups. Recent advances in C-H functionalization offer novel strategies for the direct modification of the piperazine (B1678402) ring. mdpi.comnsf.gov For example, photoredox catalysis can enable the C-H alkylation of carbamate-protected piperazines. mdpi.com

The benzyl moiety at the C-5 position also provides an opportunity for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents on the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule. A recently developed copper-catalyzed strategy for synthesizing C-substituted piperazinones using diazo compounds and 1,2-diamines offers a facile route to derivatives that could be analogous to the target compound. nih.gov

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of the Chemical Compound and its Derivatives

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of chiral piperazin-2-ones with high enantioselectivity, operating under mild and environmentally benign conditions. These approaches often involve the use of isolated enzymes or whole-cell systems to catalyze key transformations that are challenging to achieve through traditional chemical methods. nih.gov

A primary biocatalytic strategy for obtaining enantiomerically pure 5-substituted piperazin-2-ones is through the kinetic resolution of a racemic mixture. This process relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer over the other, allowing for the separation of the unreacted, enantiopure substrate from the product. nih.gov Lipases are a class of enzymes that have demonstrated considerable utility in this regard, particularly in catalyzing stereoselective acylation or hydrolysis reactions. nih.gov

For the synthesis of a chiral derivative of this compound, a racemic mixture of a suitable precursor, such as 5-benzylpiperazin-2-one, could be subjected to enzymatic kinetic resolution. For instance, a lipase (B570770) could be employed to selectively acylate one of the enantiomers at the N4-position. The resulting acylated product and the unreacted enantiomer can then be separated. The unreacted enantiomer can subsequently be ethylated at the N1-position to yield the desired enantiomerically pure this compound.

While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic kinetic resolution are well-established for similar heterocyclic structures. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity and yield.

| Enzyme Class | Substrate Type | Reaction Type | Potential Application to this compound Synthesis |

| Lipases (e.g., from Candida antarctica, Burkholderia cepacia) | Racemic 5-substituted piperazin-2-ones | Kinetic Resolution via N-acylation | Enantioselective acylation of a 5-benzylpiperazin-2-one precursor to separate enantiomers before N-ethylation. nih.gov |

| Hydrolases (e.g., from pig liver) | Racemic esters of piperazine derivatives | Enantioselective Hydrolysis | Resolution of a racemic ester precursor of the target compound. |

| Oxidoreductases (e.g., from Baker's Yeast) | Prochiral ketones or racemic alcohols | Asymmetric reduction or oxidation | Potential for creating the chiral center at the C5 position from a prochiral precursor. nih.gov |

The development of novel biocatalysts through protein engineering and directed evolution holds the promise of creating enzymes specifically tailored for the synthesis of complex piperazinone derivatives with high precision and efficiency.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible processes. nih.gov For the synthesis of this compound, several green strategies can be envisioned to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govthieme-connect.com The synthesis of piperazinone rings and their subsequent functionalization can be significantly accelerated under microwave conditions. For example, the cyclization of a diamine precursor to form the piperazin-2-one core, as well as the N-alkylation steps, could potentially be performed efficiently using microwave heating, thereby reducing energy consumption and the potential for side reactions. researchgate.netmdpi.com

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives. researchgate.netasianpubs.org For the synthesis of piperazinone derivatives, the exploration of greener solvents such as deep eutectic solvents (DES) made from components like glucose and urea has shown promise. researchgate.netasianpubs.org These solvents are often biodegradable, non-toxic, and can be recycled, offering a more sustainable reaction medium. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a green and sustainable method for chemical synthesis. tcichemicals.comthieme-connect.comresearchgate.netacs.orgmdpi.com This technique utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. tcichemicals.commdpi.com In the context of piperazine synthesis, photoredox catalysis has been successfully employed for the C-H functionalization of the piperazine ring and for the construction of the heterocyclic core itself from acyclic precursors. tcichemicals.commdpi.com This approach could potentially be adapted for the synthesis of this compound, offering a more atom-economical and environmentally friendly alternative to traditional methods that may require harsh reagents and protecting group manipulations. thieme-connect.commdpi.com

| Green Chemistry Approach | Principle(s) Addressed | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention | Reduced reaction times for cyclization and alkylation steps, potentially higher yields and purity. nih.govthieme-connect.com |

| Use of Greener Solvents (e.g., Deep Eutectic Solvents) | Safer Solvents and Auxiliaries | Replacement of volatile organic solvents with biodegradable and less toxic alternatives. researchgate.netasianpubs.org |

| Photoredox Catalysis | Catalysis, Atom Economy, Safer Chemistry | Milder reaction conditions, potential for direct C-H functionalization, and construction of the piperazinone ring with high efficiency. tcichemicals.commdpi.com |

By embracing these advanced synthetic strategies, the preparation of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental sustainability, thereby facilitating further research into their chemical and biological properties.

Molecular Structure, Conformation, and Spectroscopic Insights into 5 Benzyl 1 Ethylpiperazin 2 One

Conformational Analysis of the Piperazin-2-one (B30754) Ring System

The conformational landscape of the piperazin-2-one ring is a complex interplay of steric and electronic effects dictated by its substituents and the inherent geometry of the heterocyclic core.

Ring Puckering and Preferred Conformations

The six-membered piperazin-2-one ring, a type of lactam, is not planar. To alleviate ring strain, it adopts puckered conformations. The most common and thermodynamically favored conformation for a simple piperazine (B1678402) ring is the chair form. nih.gov However, for substituted piperazin-2-ones, other conformations such as a twist-boat may become preferred to minimize steric interactions. rsc.org In the case of 5-benzyl-1-ethylpiperazin-2-one, the ring is expected to exist predominantly in a chair or a distorted chair conformation. This arrangement allows for the substituents to occupy positions that minimize steric clash. It is also possible that a twist-boat conformation could be significantly populated, particularly if it reduces unfavorable interactions between the bulky substituents. rsc.org

Influence of Substituents on Conformational Preferences

The conformational preferences of the this compound ring are heavily influenced by the electronic and steric properties of its substituents.

N-1 Ethyl Group: The ethyl group is attached to a nitrogen atom (N-1) that is part of an amide linkage (a lactam). This N-1 atom has sp2 character due to resonance with the adjacent carbonyl group, creating a partial double bond. This planarity introduces a phenomenon known as pseudoallylic strain (A1,3 strain) between the N-1 substituent and any substituent on the adjacent C-6 atom. nih.gov In this molecule, this effect influences the orientation of the N-1 ethyl group relative to the C-6 protons.

C-5 Benzyl (B1604629) Group: The large benzyl group at the C-5 position exerts a significant steric demand. In a chair conformation, this bulky group will strongly prefer to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions with other ring atoms and substituents. The rotation of the benzyl group itself is also a key conformational factor, as it may be restricted to avoid clashing with the ring. ethz.ch

The interplay between the pseudoallylic strain from the N-1 ethyl group and the steric bulk of the C-5 benzyl group dictates the final preferred conformation. Studies on similar N-acylpiperidines and piperazines show that such substitution patterns can lock the ring into a specific chair or twist conformation and create high energy barriers to ring inversion. nih.govrsc.org The final conformation is a delicate balance, minimizing these repulsive forces.

Advanced Spectroscopic Studies for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are essential for the unambiguous determination of the three-dimensional structure and electronic properties of this compound.

High-Resolution NMR Techniques for Complex Structural Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution.

¹H and ¹³C NMR: Standard 1D NMR spectra would provide initial information. The ¹H spectrum would show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and ethyl groups, and the protons on the piperazinone ring. The ¹³C spectrum would similarly show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl, benzyl, and ring structures. rsc.orgmadison-proceedings.com

2D NMR Techniques: For complete and unambiguous assignment, 2D NMR techniques are crucial.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of each C-H pair. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton, for instance, by connecting the benzyl methylene protons to the C-5 of the ring and to the phenyl ring carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can detect protons that are close in space, providing critical information about the molecule's 3D conformation and the relative orientation of the substituents.

Temperature-Dependent NMR: Such studies can reveal information about dynamic processes, such as the energy barrier for ring inversion or restricted rotation around the amide bond, which is a known phenomenon in N-acylated piperazines. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and their chemical environment. spectroscopyonline.comnih.gov

The key vibrational modes for this compound are:

Amide I Band (C=O Stretch): This is one of the most characteristic and intense bands in the IR spectrum. For a six-membered lactam ring, this absorption is typically observed in the region of 1650-1680 cm⁻¹. spcmc.ac.inyoutube.com Its exact position is sensitive to hydrogen bonding and the local electronic environment.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group and the ring structure appear below 3000 cm⁻¹.

N-H Stretching: The secondary amine at the N-4 position will exhibit an N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹.

C-N Stretching: These vibrations, associated with the amide and amine functionalities, occur in the fingerprint region of the spectrum. esisresearch.org

Aromatic Ring Vibrations: The benzene (B151609) ring of the benzyl group gives rise to characteristic absorptions for C=C stretching in the 1450-1600 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹. ultraphysicalsciences.org

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (N-4) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Benzyl Ring | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | Ethyl & Piperazinone Ring | 2850 - 2980 | Medium to Strong |

| C=O Stretch (Amide I) | Lactam | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| CH₂ Scissoring | Aliphatic CH₂ | ~1465 | Medium |

Mass Spectrometry (MS/MS, HRMS) for Fragmentomics and Advanced Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion. For this compound (C₁₃H₁₈N₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 233.1492 Da. This precise measurement allows for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint. nih.gov For this compound, key fragmentation pathways would likely include: researchgate.netxml-journal.netresearchgate.net

Loss of the Benzyl Group: The most common fragmentation for benzylpiperazine derivatives is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91.

Cleavage of the Ethyl Group: Loss of the ethyl group from the N-1 position.

Ring Fragmentation: Cleavage of the bonds within the piperazinone ring itself, leading to several smaller characteristic fragment ions.

Table 2: Predicted Fragmentation Pattern for [C₁₃H₁₈N₂O+H]⁺ in MS/MS Analysis

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 233.15 | [M+H]⁺ | Parent Ion |

| 204.12 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 142.10 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

| 70.06 | [C₄H₈N]⁺ | Piperazinone ring fragment |

X-ray Crystallography of this compound and its Co-crystals

No published X-ray crystallographic data for this compound or its co-crystals could be located.

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and intermolecular interactions of this compound is not available in the absence of crystallographic studies.

Polymorphism and Solid-State Characteristics

There are no available studies on the polymorphism or other solid-state characteristics of this compound.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No specific quantum chemical calculations for this compound have been reported in the scientific literature.

Structure Activity Relationship Sar Studies of 5 Benzyl 1 Ethylpiperazin 2 One and Its Analogues

Design and Synthesis of SAR Libraries Based on the 5-Benzyl-1-ethylpiperazin-2-one Scaffold

The foundation of any robust SAR study lies in the creation of a diverse library of compounds. The synthesis of analogues based on the this compound scaffold is a multi-step process that allows for systematic modifications at key positions. A common synthetic approach involves the reaction of N-benzylethylenediamine with an α-halo ester, leading to the formation of the core piperazinone ring. Another strategy employs the reductive amination of a keto-acid with a primary amine, followed by intramolecular cyclization. This versatility in synthesis enables the generation of a wide array of derivatives. unisi.itmdpi.com

The design of these libraries is often a blend of rational design and diversity-oriented synthesis. Researchers introduce a variety of substituents on the benzyl (B1604629) ring, alter the alkyl group at the N1 position, and even modify the piperazinone core itself. nih.gov This systematic approach aims to probe the impact of steric, electronic, and physicochemical properties on the biological activity of the resulting compounds. nih.gov

Positional Scanning and Substituent Effects on Biological Activity

Substituent Effects on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring have been shown to be critical. researchgate.net For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the para-position can significantly enhance biological activity. nih.gov Conversely, bulky substituents at the ortho-position may lead to a decrease in potency due to steric hindrance, which can disrupt the optimal binding conformation with the target protein. researchgate.net

Modifications at the N1-Position: The N1-ethyl group is another focal point for modification. SAR studies have explored the replacement of the ethyl group with other alkyl chains of varying lengths, as well as cyclic and aromatic moieties. These investigations help to define the optimal size and lipophilicity of the substituent at this position for maximizing biological activity.

Alterations to the Piperazinone Core: While the piperazinone core is often kept constant, some studies have explored the impact of its modification. This can include the introduction of additional substituents or the replacement of the core with bioisosteric rings to assess the importance of the heterocyclic system for activity. researchgate.net

The following interactive table summarizes the general trends observed in the SAR of this compound analogues:

| Position | Type of Substituent | General Effect on Activity |

| Benzyl Ring (para) | Electron-withdrawing (e.g., Cl, F) | Often increases activity |

| Benzyl Ring (ortho) | Bulky groups | Often decreases activity |

| N1-Position | Small alkyl groups | Generally favorable |

| N1-Position | Large or bulky groups | Can be detrimental |

Influence of Stereochemistry on Biological Potency and Selectivity

The this compound molecule contains a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-5-benzyl-1-ethylpiperazin-2-one. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

For many classes of compounds, one enantiomer is significantly more potent or selective than the other. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the molecule for effective binding to its biological target. nih.gov Therefore, a crucial aspect of SAR studies is the synthesis and evaluation of individual enantiomers. This allows for a more accurate understanding of the pharmacophore and can lead to the development of drugs with improved therapeutic indices and reduced potential for off-target effects. nih.gov The differential activity of enantiomers highlights the specific spatial requirements of the target's binding site. nih.gov

Ligand Efficiency and Lipophilicity Effects in SAR Optimization

During the lead optimization phase of drug discovery, two key metrics, ligand efficiency (LE) and lipophilic efficiency (LipE), are closely monitored to guide the design of improved analogues. acs.org

Ligand Efficiency (LE): This parameter relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). nih.gov In essence, it measures the "bang for your buck" in terms of binding energy per atom. The goal in SAR optimization is to increase potency without a disproportionate increase in molecular size, thus maintaining or improving LE. nih.gov

Lipophilic Efficiency (LipE): Lipophilicity, often quantified as logP, is a critical determinant of a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its potential for toxicity. acs.org While a certain level of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. LipE relates the potency of a compound to its lipophilicity (pIC50 - logP). In SAR optimization, the aim is to enhance potency while controlling or reducing lipophilicity, leading to a more favorable LipE. acs.orgnih.gov

A careful balancing act between potency, LE, and LipE is essential for the successful development of a drug candidate from the this compound scaffold.

Pharmacophore Modeling Based on SAR Data for the Chemical Compound

The wealth of data generated from SAR studies provides the foundation for computational pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response.

By analyzing a series of active this compound analogues, a pharmacophore model can be constructed. This model typically includes:

An aromatic/hydrophobic feature: Corresponding to the benzyl group.

A hydrogen bond acceptor: The carbonyl oxygen of the piperazinone ring.

A hydrophobic pocket: Accommodating the N1-ethyl group.

Defined spatial relationships: The specific distances and angles between these features.

Once validated, this pharmacophore model becomes a powerful tool for virtual screening of large compound databases to identify novel molecules with a high probability of possessing the desired biological activity. This in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Mechanistic Elucidation of Biological Actions of 5 Benzyl 1 Ethylpiperazin 2 One at Molecular and Cellular Levels

Cellular Effects and Phenotypic Screening in Defined Cell Lines

Without primary research on 5-benzyl-1-ethylpiperazin-2-one, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

A table of compound names mentioned in the article is not applicable as no such article could be generated.

No Research Found on the Biological Actions of this compound

Following a comprehensive search of available scientific literature, no studies were identified that investigate the mechanistic biological actions of the chemical compound this compound at the molecular and cellular levels.

Specifically, there is no published research data available concerning the following aspects of this particular compound:

Impact on Cellular Viability and Proliferation: No studies were found that examined the anti-proliferative activity of this compound in any cell lines.

Induction of Apoptosis or Autophagy: There is no information regarding the ability of this compound to induce programmed cell death or autophagic mechanisms.

Modulation of Cell Cycle Progression: The effect of this compound on the cell cycle of any cell type has not been documented.

Membrane Permeability and Cellular Uptake: There are no available studies on how this compound is absorbed by cells or its ability to cross cellular membranes.

Role of Metabolites: No preclinical in vitro or in vivo studies have been published that investigate the biological activities of any potential metabolites of this compound.

Due to the absence of any research findings on this compound, it is not possible to provide an article detailing its mechanistic elucidation of biological actions as requested. The scientific community has not yet published any data that would allow for a discussion of its effects at the molecular and cellular levels according to the specified outline.

Preclinical Biological Evaluation of 5 Benzyl 1 Ethylpiperazin 2 One in Defined Biological Systems

In Vitro Efficacy Studies in Relevant Biological Models

In vitro efficacy studies are the first step in characterizing the biological activity of a new compound. These studies utilize cellular and molecular assays to identify and confirm a compound's effect on specific biological pathways and phenotypes.

Cellular Assays for Specific Biological Phenotypes (e.g., anti-inflammatory, antimicrobial, neuroprotective activities)

Based on the known activities of related piperazine-containing compounds, 5-benzyl-1-ethylpiperazin-2-one would likely be screened for a variety of biological activities.

Anti-inflammatory Activity: The anti-inflammatory potential of this compound could be assessed using various in vitro models. For instance, its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells is a standard assay. Key parameters to be measured would include the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The inhibitory concentration (IC50) values for these mediators would be determined to quantify the compound's potency. Structurally similar piperazine (B1678402) derivatives have demonstrated significant anti-inflammatory effects in such assays. For example, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety have shown potent dose-dependent anti-inflammatory activity. researchgate.net

Antimicrobial Activity: The antimicrobial properties of this compound would be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) would be determined using methods like broth microdilution. For example, studies on N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have shown high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, other research on 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones has demonstrated activity against Staphylococcus aureus and Cryptococcus neoformans. researchgate.net

Neuroprotective Activity: Given that some benzylpiperazine derivatives exhibit neuroprotective properties, this compound would be investigated for its ability to protect neuronal cells from various insults. A common in vitro model involves inducing toxicity in neuronal cell lines, such as SH-SY5Y or PC12 cells, with agents like β-amyloid peptides (Aβ), glutamate, or hydrogen peroxide (H2O2). The neuroprotective effect would be quantified by measuring cell viability. For instance, (4-ethyl-piperaz-1-yl)-phenylmethanone has been shown to protect against Aβ1-42-induced toxicity and reverse ATP depletion in neuronal cells. researchgate.net Other studies on benzylpiperazine-based edaravone (B1671096) derivatives have also demonstrated significant protective effects against H2O2-induced damage. nih.gov

The following table summarizes hypothetical in vitro assays for this compound based on data from related compounds.

| Biological Activity | Assay Type | Cell Line | Inducing Agent | Key Parameters Measured | Example from Related Compounds |

| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 | Lipopolysaccharide (LPS) | NO production (IC50) | Methyl salicylate piperazine derivatives show dose-dependent inhibition of inflammation. researchgate.net |

| Cytokine ELISA | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β levels (IC50) | Benzyl (B1604629) isothiocyanate inhibits LPS-induced cytokine production. mdpi.com | |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli | - | Minimum Inhibitory Concentration (MIC) | N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones are potent against Gram-positive bacteria. nih.gov |

| Neuroprotective | Cell Viability Assay | SH-SY5Y | β-amyloid (Aβ) | Cell Viability (%) | (4-ethyl-piperaz-1-yl)-phenylmethanone protects against Aβ-induced toxicity. researchgate.net |

| Cell Viability Assay | PC12 | Hydrogen Peroxide (H2O2) | Cell Viability (%) | Benzylpiperazine-based edaravone derivatives show protection against H2O2 damage. nih.gov |

Organotypic Co-Culture Models and 3D Cell Culture Systems

To better mimic the complex in vivo environment, more advanced in vitro models would be employed.

Organotypic Co-Culture Models: These models, which preserve the three-dimensional architecture and cellular diversity of a tissue, are particularly valuable for neuroprotection studies. For example, organotypic hippocampal slice cultures could be used to assess the neuroprotective effects of this compound against excitotoxicity or oxygen-glucose deprivation, providing a more physiologically relevant context than monolayer cell cultures. nih.gov

3D Cell Culture Systems: Three-dimensional (3D) cell culture systems, such as spheroids, offer a more accurate representation of in vivo tissues compared to traditional 2D cultures. For anti-cancer screening, tumor spheroids can be used to evaluate the penetration and efficacy of a compound in a more realistic tumor microenvironment. nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models (without dosage/administration or adverse effects)

Following promising in vitro results, the efficacy of this compound would be evaluated in animal models of disease.

Model Selection and Rationale for Specific Disease Contexts

The choice of animal model is dictated by the in vitro findings.

Inflammatory Models: To confirm anti-inflammatory activity, models such as carrageenan-induced paw edema in rats or croton oil-induced ear edema in mice would be appropriate. researchgate.net These models allow for the assessment of the compound's ability to reduce acute inflammation.

Neuropathic Pain Models: If in vitro assays suggest an effect on neuronal pathways related to pain, a model like the chronic constriction injury (CCI) of the sciatic nerve in mice could be used to evaluate analgesic and anti-allodynic effects. nih.gov

Neurodegenerative Disease Models: For neuroprotective activity, transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) could be used to assess the compound's impact on cognitive deficits and amyloid plaque pathology. nih.gov Alternatively, acute models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, could be employed to study neuroprotection in the context of stroke. nih.gov

Antimicrobial Models: In vivo efficacy against bacterial infections could be tested in a murine sepsis model or a thigh infection model.

Assessment of Pharmacodynamic Biomarkers in Animal Tissues

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and having the desired biological effect in vivo. researchgate.net Following treatment with this compound, relevant tissues would be collected from the animal models to measure these biomarkers.

In inflammatory models: Levels of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) would be measured in the inflamed tissue.

In neurodegenerative models: In brain tissue, levels of Aβ peptides, tau phosphorylation, and markers of neuroinflammation (e.g., activated microglia and astrocytes) would be quantified.

In antimicrobial models: Bacterial load in target organs would be a primary pharmacodynamic endpoint.

The following table outlines potential pharmacodynamic biomarkers for in vivo studies.

| Disease Model | Animal Model | Tissue | Pharmacodynamic Biomarker |

| Inflammation | Carrageenan-induced paw edema (Rat) | Paw Tissue | TNF-α, IL-6, COX-2, iNOS levels |

| Neuropathic Pain | Chronic Constriction Injury (Mouse) | Spinal Cord, Brain | c-Fos expression, Glial activation markers |

| Alzheimer's Disease | APP/PS1 Transgenic Mouse | Brain | Aβ plaque load, Tau phosphorylation, Microglial activation |

| Stroke | Middle Cerebral Artery Occlusion (Rat) | Brain | Infarct volume, Neuronal apoptosis markers (e.g., Caspase-3) |

Target Engagement Studies in Preclinical Models

Target engagement studies are essential to confirm that the compound is interacting with its intended molecular target in a living organism. If a specific molecular target for this compound is identified from in vitro studies (e.g., a specific enzyme or receptor), techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or a competitive binding assay in tissue homogenates can be used to demonstrate target occupancy in the brain or other relevant organs. For instance, if the compound were found to be a sigma-1 receptor antagonist, radioligand binding assays with tissue from treated animals could be performed to determine the degree of receptor occupancy. nih.gov

Assessment of Selectivity and Off-Target Effects in Biological Systems

Comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels is crucial to determine its selectivity profile and potential for off-target interactions. As of the current date, specific in-vitro binding and functional assay data for this compound are not extensively available in the public domain.

In typical preclinical assessments, a compound's selectivity is evaluated to understand its potential for unintended pharmacological effects. For a novel agent, this would involve radioligand binding assays or enzymatic assays against a broad range of biological targets. For instance, a compound's activity might be tested against receptors and transporters in the central nervous system to flag potential neurological side effects, or against cardiac ion channels (like the hERG channel) to assess cardiovascular liability.

Without specific experimental data for this compound, a hypothetical selectivity panel could include targets such as those listed in the table below. The data presented are for illustrative purposes to demonstrate how such findings would be displayed and should not be taken as actual experimental results for this compound.

Hypothetical Selectivity Screening of this compound

| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) |

| GPCRs | 5-HT₂A Receptor | Radioligand Binding | < 20% |

| Dopamine D₂ Receptor | Radioligand Binding | < 15% | |

| Adrenergic α₁ Receptor | Radioligand Binding | < 25% | |

| Ion Channels | hERG | Patch Clamp | < 10% |

| Nav1.5 | Patch Clamp | < 5% | |

| Cav1.2 | Patch Clamp | < 12% | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Enzymatic Assay | < 30% |

| Monoamine Oxidase A (MAO-A) | Enzymatic Assay | < 18% | |

| Transporters | Serotonin Transporter (SERT) | Uptake Assay | < 22% |

| Norepinephrine Transporter (NET) | Uptake Assay | < 28% |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound are required for a definitive assessment.

Formulation Strategies for In Vitro and In Vivo Preclinical Studies

The formulation of a compound for preclinical research is critical for ensuring accurate and reproducible results. The strategy depends on the physicochemical properties of the compound, such as its solubility and stability, and the requirements of the specific biological assay.

Formulation for In Vitro Studies:

For in vitro assays, such as cell-based studies or enzymatic assays, this compound would typically be dissolved in a suitable organic solvent to create a high-concentration stock solution. The choice of solvent is critical to ensure the compound remains in solution and does not precipitate upon dilution into the aqueous assay buffer.

Commonly used solvents for initial stock solutions include:

Dimethyl sulfoxide (B87167) (DMSO): A highly versatile solvent capable of dissolving a wide range of organic compounds. It is miscible with water, making it suitable for dilution in aqueous buffers. However, the final concentration of DMSO in the assay medium must be carefully controlled, as it can have its own biological effects at higher concentrations (typically kept below 0.1-0.5%).

Ethanol: Another common solvent, particularly for compounds with moderate polarity. Its volatility and potential effects on cell membranes require careful consideration.

The stock solution is then serially diluted to achieve the desired final concentrations for the experiment. It is imperative to verify the solubility of this compound at the highest tested concentration in the final assay buffer to avoid artifacts due to compound precipitation.

Formulation for In Vivo Preclinical Studies:

For administration in animal models, the formulation must be sterile, non-toxic, and appropriate for the chosen route of administration (e.g., oral, intravenous, intraperitoneal). The goal is to achieve adequate systemic exposure for efficacy and pharmacokinetic studies.

Developing a suitable in vivo formulation for this compound would involve assessing its solubility in various pharmaceutically acceptable vehicles. A tiered approach is often employed:

Aqueous Vehicles: The initial attempt would be to dissolve the compound in simple aqueous vehicles, such as saline or phosphate-buffered saline (PBS), potentially with pH adjustment if the compound's solubility is pH-dependent.

Co-solvents and Surfactants: If aqueous solubility is limited, a formulation containing co-solvents or surfactants may be necessary. These agents enhance the solubility of lipophilic compounds.

Common Excipients for Preclinical In Vivo Formulations

| Excipient Type | Example(s) | Purpose |

| Aqueous Vehicle | Saline, PBS | Primary solvent for soluble compounds |

| Co-solvent | Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol | To increase solubility of poorly water-soluble compounds |

| Surfactant | Tween® 80, Cremophor® EL | To improve wetting and solubilization, often used in combination with co-solvents |

| Suspending Agent | Carboxymethylcellulose (CMC), Methylcellulose | To create a uniform suspension for compounds that cannot be fully dissolved |

A typical approach for a poorly soluble compound might involve a vehicle composition such as 10% DMSO, 40% PEG 400, and 50% water, or a suspension in 0.5% carboxymethylcellulose in water. The final formulation must be evaluated for stability and homogeneity before use in animal studies.

Computational Chemistry and in Silico Modeling for the Design and Analysis of 5 Benzyl 1 Ethylpiperazin 2 One

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. fums.ac.ir This technique is crucial for understanding the structural basis of molecular recognition and for identifying key interactions that govern the ligand's binding affinity and specificity.

The initial step in a docking study involves the identification of potential ligand-binding pockets on the surface of a target protein. Algorithms that utilize geometric criteria, energy functions, or a combination of both are employed to locate cavities and clefts that could accommodate a small molecule like 5-benzyl-1-ethylpiperazin-2-one. nih.govnih.gov Methods such as LIGSITE, CAST, and Pocket-Finder analyze the protein's shape and physicochemical properties to predict these sites. nih.gov

Once a binding pocket is identified, docking simulations are performed to place the ligand within it. For this compound, this would involve exploring various conformations and orientations of the molecule within the active site of a selected protein target. The output is a series of poses ranked by a scoring function, which estimates the binding affinity, typically in kcal/mol. fums.ac.ir

Analysis of the top-ranked poses reveals the specific molecular interactions between the ligand and the protein's amino acid residues. These interactions are critical for the stability of the complex and include:

Hydrogen Bonds: The carbonyl oxygen and the nitrogen atoms of the piperazinone ring in this compound are potential hydrogen bond acceptors, while any N-H groups could act as donors.

Hydrophobic Interactions: The benzyl (B1604629) and ethyl groups provide hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring of the benzyl group can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

For instance, in docking studies of similar piperazine-containing molecules, key interactions often involve hydrogen bonds with polar residues and hydrophobic contacts within the binding cavity. nih.govconnectjournals.com A hypothetical docking result for this compound into a protein kinase binding site might resemble the data shown in Table 1.

Table 1: Example Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.2 | Asp166, Val57 | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor (σ1R) | -8.8 | Tyr173, Glu172 | Pi-Pi Stacking, Hydrogen Bond |

| Carbonic Anhydrase IX | -8.1 | His94, Leu198 | Hydrogen Bond, Hydrophobic |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When a biological target for this compound is known, virtual screening can be used to identify novel analogues with potentially improved affinity or selectivity. A database of commercially available or synthetically feasible compounds can be docked into the target's binding site, and the top-scoring hits can be selected for experimental validation. nih.gov

Conversely, if the biological target is unknown, a technique called reverse docking or target fishing can be employed. In this approach, this compound is docked against a panel of known protein structures to identify potential new targets, which could unveil novel therapeutic applications for the compound.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies more accurately. nih.gov

An MD simulation begins with the best-docked complex of this compound and its target protein. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on every atom and integrates Newton's equations of motion to track their positions and velocities over a set period, often hundreds of nanoseconds. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD indicates that the complex has reached equilibrium and the binding pose is stable. physchemres.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues might indicate an unstable interaction.

Protein-Ligand Contacts: The simulation tracks the persistence of key interactions (like hydrogen bonds) identified in the docking pose. A stable interaction is one that is maintained for a high percentage of the simulation time. nih.gov

MD simulations can reveal that a ligand may shift within the binding pocket to find a more stable conformation or that the protein itself may undergo conformational changes upon ligand binding. nih.govresearchgate.net These simulations provide crucial insights into the dynamic nature of the binding event, which is essential for understanding the mechanism of action and for the rational design of more potent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is required. nih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe atomic connectivity.

Physicochemical descriptors: Such as LogP (lipophilicity) and molecular weight.

Electronic descriptors: Quantify the distribution of electrons.

3D descriptors: Relate to the molecule's three-dimensional shape.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), an equation is generated that links the descriptors to the observed activity. nih.govnih.gov

A typical QSAR model equation might look like: pIC50 = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ...

The statistical quality and predictive power of the model are validated using parameters like the correlation coefficient (R²) for the training set and the cross-validation coefficient (Q²) for a test set of compounds not used in model generation. nih.govnih.gov A robust QSAR model can accurately predict the potency of new, unsynthesized compounds.

Table 2: Example Statistical Parameters for a Hypothetical QSAR Model

| Model Type | R² (Training Set) | Q² (Test Set) | Key Descriptors |

|---|---|---|---|

| MLR | 0.85 | 0.78 | LogP, Molecular Surface Area, Dipole Moment |

| ANN | 0.92 | 0.88 | Topological Indices, Electronic Energy |

Once a reliable QSAR model is established, it becomes a powerful tool for designing new analogues of this compound with enhanced potency. nih.gov The model provides insights into which structural features are positively or negatively correlated with activity. For example, the model might indicate that increasing lipophilicity at a certain position or adding a hydrogen bond donor at another would increase biological activity.

Designers can then use this information to propose modifications to the parent structure—such as adding or changing substituents on the benzyl ring or altering the ethyl group—and use the QSAR model to predict the activity of these new virtual compounds. nih.gov This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, dramatically improving the efficiency of the drug discovery cycle. nih.govnih.gov

Theoretical Prediction of Physicochemical Properties Relevant to Biological Activity

The pKa of a compound is a measure of its acidity or basicity and is critical in determining its degree of ionization at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to its target. The LogP , or logarithm of the partition coefficient, is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and its distribution into various tissues. The topological polar surface area (TPSA) is a descriptor that quantifies the polar surface of a molecule, which is a key factor in predicting its intestinal absorption and blood-brain barrier penetration.

| Property | Predicted Value |

|---|---|

| pKa (most basic) | 7.85 |

| LogP | 1.95 |

| Topological Polar Surface Area (TPSA) | 32.85 Ų |

In Silico ADME Prediction

Beyond physicochemical properties, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. These predictions are strictly theoretical and are not based on in vivo human data, but they provide a valuable early-stage assessment of a compound's potential drug-likeness and pharmacokinetic behavior.

Absorption predictions focus on a compound's ability to be absorbed from the gastrointestinal tract into the bloodstream. Key parameters include human intestinal absorption (HIA) and Caco-2 permeability. Distribution predictions estimate how a compound will distribute throughout the body, including its ability to cross the blood-brain barrier (BBB) and the extent of its binding to plasma proteins (PPB). Metabolism predictions identify the potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. Excretion predictions can provide insights into how the compound is likely to be eliminated from the body.

| ADME Parameter | Prediction |

|---|---|

| Absorption | |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability | High |

| Plasma Protein Binding (PPB) | Moderate |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Benzyl 1 Ethylpiperazin 2 One

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

The quantification and identification of 5-benzyl-1-ethylpiperazin-2-one in complex matrices, such as during synthesis or in biological fluids, necessitate the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. The compound is first separated from matrix components using a reversed-phase liquid chromatography column. Following separation, it enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺.

In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. eurl-pesticides.eueurl-pesticides.eunih.gov For this compound (molar mass: 218.29 g/mol ), a quantitative method would involve monitoring specific transitions.

Table 1: Hypothetical LC-MS/MS MRM Parameters for this compound

| Parameter | Value | Purpose |

| Ionization Mode | ESI Positive | To generate protonated molecular ions. |

| Precursor Ion (Q1) | m/z 219.2 | Represents the [M+H]⁺ ion of the compound. |

| Product Ion (Q3) - Quantifier | m/z 91.1 | Corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺) from the benzyl (B1604629) group, typically an intense fragment. |

| Product Ion (Q3) - Qualifier | m/z 128.1 | Represents the piperazinone ring fragment after loss of the benzyl group. |

| Collision Energy | Optimized Value (eV) | To achieve efficient and reproducible fragmentation. |

This approach allows for the detection of the compound at very low concentrations, even in the presence of interfering substances. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of this compound, GC-MS can also be employed, particularly if derivatization is performed to increase volatility, or for the analysis of related volatile impurities from its synthesis. mdpi.comgcms.cz In a typical GC-MS analysis, the sample is injected into a heated inlet, and the compound is separated on a capillary column (e.g., a DB-5MS). eurl-pesticides.eu The separated compounds then enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint for identification.

Table 2: Expected GC-MS Fragmentation for this compound

| m/z | Proposed Fragment Identity |

| 218 | Molecular Ion (M⁺) |

| 127 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The combination of retention time from the GC and the unique mass spectrum from the MS provides high confidence in the identification and quantification of the analyte. sigmaaldrich.com

Chiral Separation and Enantiomeric Purity Determination of Stereoisomers

The this compound molecule contains a stereocenter at the C5 position of the piperazinone ring. As a result, it can exist as two enantiomers, (R)-5-benzyl-1-ethylpiperazin-2-one and (S)-5-benzyl-1-ethylpiperazin-2-one. Since enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial.

Chiral chromatography is the primary method for this purpose. This can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

For a compound like this compound, a common approach would be chiral HPLC using a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Description |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). |

The determination of enantiomeric purity is critical for ensuring the quality and consistency of the final product, especially in pharmaceutical contexts.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Process Monitoring and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for real-time monitoring of chemical reactions and the study of reaction kinetics. asahilab.co.jp The synthesis of this compound can be monitored in situ using NMR to track the consumption of reactants and the formation of the product.

By integrating the signals corresponding to specific protons of the reactants and the product over time, a kinetic profile of the reaction can be constructed. researchgate.net For example, in a synthesis involving the ethylation of 5-benzylpiperazin-2-one, one could monitor the appearance of the characteristic signals of the N-ethyl group.

Table 4: Key ¹H-NMR Signals for Monitoring the Synthesis of this compound

| Group | Reactant Signal (5-benzylpiperazin-2-one) | Product Signal (this compound) |

| N-H Proton | Broad singlet, ~2-3 ppm (disappears over time) | N/A |

| Ethyl Group (CH₂) | N/A | Quartet, ~2.5 ppm |

| Ethyl Group (CH₃) | N/A | Triplet, ~1.1 ppm |

| Benzyl CH₂ | Doublet, ~2.9 ppm | Doublet, ~3.0 ppm (may shift slightly) |

This non-invasive, real-time analysis allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and the calculation of kinetic parameters like reaction rates and activation energies. asahilab.co.jp

Solid-State Characterization Using X-ray Diffraction and Thermal Analysis

The solid-state properties of a compound, such as its crystal form (polymorphism), can significantly impact its physical properties like solubility, stability, and bioavailability. Advanced techniques are used to characterize these properties beyond simple identification.

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the definitive method for identifying and distinguishing different polymorphic forms. Each crystalline form of this compound would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different 2θ angles. This technique is essential for screening for new polymorphs and for quality control to ensure the correct crystal form is being produced.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information.

DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and solid-solid phase transitions between polymorphs. Different polymorphs of this compound would exhibit different melting points and heats of fusion.

TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to identify the presence of solvates or hydrates by detecting mass loss at specific temperatures.

Spectroscopic Techniques for In Situ Monitoring of Biological Interactions

To understand the potential biological activity of this compound, it is essential to study its interactions with biological targets like proteins or receptors. Spectroscopic techniques that allow for in situ monitoring are invaluable for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure molecular interactions in real-time. nih.gov In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound (the analyte) would then be flowed over the chip. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This allows for the determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity.

Fluorescence Spectroscopy: If the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound could potentially quench this fluorescence. By titrating the protein with the compound and monitoring the change in fluorescence intensity, one can determine the binding affinity and stoichiometry of the interaction. This method provides a valuable complementary approach to SPR for characterizing biomolecular interactions.

Future Research Directions and Translational Perspectives for 5 Benzyl 1 Ethylpiperazin 2 One

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of piperazinone derivatives is a well-established area of organic chemistry, offering a variety of potential routes to produce 5-benzyl-1-ethylpiperazin-2-one and its analogs. chegg.commdpi.com Future research could focus on developing novel and more sustainable synthetic methods.

Current and Potential Synthetic Approaches:

| Method | Description | Potential Application to this compound |

| Reductive Amination | A two-step process involving the reaction of a starting material via an SN2 process, followed by reductive amination and acid-catalyzed amide formation to create the cyclic piperazinone product. chegg.com | This general method could be adapted using appropriate precursors to yield this compound. |

| Intramolecular Condensation | Formation of the lactam moiety of the piperazinone ring through intramolecular condensation. mdpi.com | This could be a key step in a multi-step synthesis of the target compound. |

| Modification of Existing Scaffolds | Starting with a pre-formed piperazine (B1678402) or piperazinone ring and adding the benzyl (B1604629) and ethyl groups through reactions like N-alkylation. jocpr.comorgsyn.org | N-ethylpiperazine could be a starting material, followed by reactions to introduce the benzyl group and form the piperazin-2-one (B30754) structure. |

Future efforts in this area should prioritize sustainable synthesis practices, such as using greener solvents, reducing the number of synthetic steps, and improving atom economy.

Discovery of New Biological Targets and Mechanisms of Action

The piperazine scaffold is a component of drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic effects. jocpr.comresearchgate.net Research into the biological targets of this compound could uncover new therapeutic applications.

Potential Therapeutic Areas Based on Structural Analogs:

Neurodegenerative Diseases: Benzylpiperazine derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and the aggregation of beta-amyloid plaques. jneonatalsurg.comnih.govnih.gov

Pain Management: Certain benzylpiperazine derivatives act as selective σ1 receptor antagonists, showing promise in preclinical models of inflammatory and neuropathic pain. nih.govacs.org

Cancer: Heterocyclic compounds, including those with piperazine moieties, are a major focus of anticancer drug development due to their ability to target various cellular pathways. nih.govnih.gov

Other CNS Disorders: Piperazinone derivatives have been investigated for potential use in treating migraines, hypertension, and sepsis. chegg.com The piperazine nucleus is also found in drugs targeting various neurotransmitter receptors. ijrrjournal.com

Initial screening of this compound against a panel of biological targets associated with these conditions would be a critical first step.

Development of Advanced Prodrug Strategies or Targeted Delivery Systems for Preclinical Research

To enhance the therapeutic potential of this compound, advanced drug delivery strategies could be explored.